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For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of small molecules is a cornerstone of modern drug discovery and
materials science. X-ray crystallography provides definitive insights into the three-dimensional
arrangement of atoms and molecules in a crystal lattice, information that is critical for
understanding structure-activity relationships, designing new materials, and ensuring
intellectual property. This guide offers a comparative analysis of the X-ray crystallographic data
for a selection of ethyl 2-cyanoacetate derivatives, highlighting the impact of diverse
substituents on their solid-state structures.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for four distinct derivatives of
ethyl 2-cyanoacetate. These examples illustrate the structural diversity achievable from a
common chemical scaffold and provide a basis for understanding how different functional
groups influence crystal packing and intermolecular interactions.

Table 1: Crystal Data and Structure Refinement for Selected Ethyl 2-cyanoacetate Derivatives
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Derivative 1: ..
o Derivative 3:
Ethyl (2Z)-2- Derivative 2: L
Ethyl (E)-2- Derivative 4:
cyano-3-[(3- Ethyl 2-cyano-
Lo cyano-3-[5-(4- (E)-Ethyl 2-
methyl-1- 2-(1,3-dithian- .
Parameter ethylphenyl)is cyano-3-(1H-
phenyl-1H- 2-
. oxazol-3- pyrrol-2-
pyrazol-5- ylidene)acetat
. yl]prop-2- yl)acrylate[5]
yl)amino]prop- e[2]
enoate[3][4]
2-enoate[1]
Chemical
Ci16H16N40O2 CoH11NO2S2 C17H16N203 C10H10N202
Formula
Formula Weight 296.33 229.31 296.32 190.20
Crystal System Triclinic Monoclinic Triclinic Monoclinic
Space Group P-1 P2i/c P-1 P2i/n
a (A) 9.0656 (2) 7.9318 (3) 7.2361 (3) 6.2811 (2)
b (A) 10.4085 (3) 11.2389 (5) 9.0553 (4) 9.4698 (3)
c(R) 16.5551 (4) 12.4411 (5) 12.0163 (5) 16.3936 (5)
a (%) 86.9930 (11) 90 85.391 (2) 90
B (°) 81.567 (1) 97.288 (2) 79.183 (2) 92.645 (3)
16 73.3900 (11) 90 79.544 (2) 90
Volume (A3) 1480.67 (7) 1100.15 (8) 759.54 (6) 974.06 (5)
Z 4 4 2 4
R-factor (%) 4.2 Not Reported Not Reported 3.9

Table 2: Key Geometric Parameters and Intermolecular Interactions
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Derivative

Key Torsion Angles

)

Hydrogen Bonding
Interactions

Other
Intermolecular
Interactions

Derivative 1[1]

The phenyl group is
twisted relative to the
pyrazole ring, with N-
N-C-C torsion angles
of 39.7(2)° and
-36.9(2)° for the two
molecules in the

asymmetric unit.

Intramolecular N-H---O
hydrogen bonds form
S(6) rings.
Intermolecular C-H---O
and C-H---N
interactions are

present.

The crystal packing is
directed into a layered

structure.

Derivative 2[2]

The dithiane ring
adopts a twist-boat
conformation. The
dihedral angle
between the ethyl
acetate group and the
dithiane ring is
17.56(13)°.

No significant
intermolecular
hydrogen bonds are

reported.

Molecules stack in
layers along the a-

axis.

Derivative 3[3][4]

The isoxazole and
phenyl rings are
oriented at a dihedral
angle of 14.84(5)°.

No intermolecular
hydrogen bonding is
observed.

A TI-Tt interaction
between parallel
isoxazole rings with a
centroid-to-centroid
distance of 3.4932(9)

A'is present.

Derivative 4[5]

The non-hydrogen
atoms are nearly

coplanar.

Adjacent molecules
are linked by pairs of
intermolecular N-H---O
hydrogen bonds,
forming inversion
dimers with R22(14)

ring motifs.

Experimental Protocols
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The determination of the crystal structures of these derivatives follows a general workflow, as
depicted in the diagram below. The specific experimental conditions for each derivative are
detailed in the cited literature.

General Synthesis and Crystallization

The synthesis of these derivatives typically involves condensation reactions. For instance, the
pyrazolylamino derivative (Derivative 1) is synthesized from the corresponding pyrazole amine
and an acrylate derivative.[1] The pyrrolyl derivative (Derivative 4) is prepared via a
Knoevenagel condensation of pyrrole-2-aldehyde and ethyl cyanoacetate.[5]

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a
saturated solution of the compound in an appropriate solvent, such as ethanol or methanol.[5]

[6]

X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a
suitable X-ray source (e.g., Mo Ka or Cu Ka radiation). The collected diffraction data is then
processed, and the crystal structure is solved using direct methods and refined by full-matrix
least-squares on F2. Hydrogen atoms are often placed in calculated positions and refined using
a riding model.

Visualizing the Workflow and Structural
Relationships

The following diagrams, generated using the DOT language, illustrate the experimental
workflow for X-ray crystallography and the logical relationships between chemical structure and
crystal packing.
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Caption: Experimental workflow for X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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